2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene
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Overview
Description
2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene typically involves the coupling of thiophene derivatives with pentacene units. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of thiophene boronic acid derivatives with halogenated pentacene under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Direct Arylation: This method involves the direct C-H activation of thiophene and pentacene units, often using palladium or nickel catalysts.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Nitro, sulfonyl, and halogenated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
Thiophene-2-boronic acid pinacol ester: Used in similar synthetic applications.
2-Thiopheneethanol: Utilized in the preparation of biologically active compounds.
Uniqueness
2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene is unique due to its extended conjugation and the presence of multiple thiophene units, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science.
Properties
CAS No. |
922508-53-0 |
---|---|
Molecular Formula |
C38H22S4 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
2-thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C38H22S4/c1-2-8-24-20-28-27(19-23(24)7-1)37(35-15-13-33(41-35)31-11-5-17-39-31)29-21-25-9-3-4-10-26(25)22-30(29)38(28)36-16-14-34(42-36)32-12-6-18-40-32/h1-22H |
InChI Key |
TUXNDPLQQPFGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(S6)C7=CC=CS7)C8=CC=C(S8)C9=CC=CS9 |
Origin of Product |
United States |
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